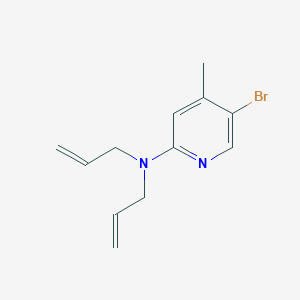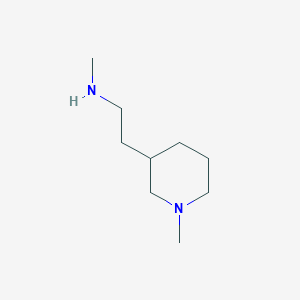![molecular formula C9H7N3 B1424141 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190312-04-9](/img/structure/B1424141.png)
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
説明
“2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . The compound is related to a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds are being studied for their potential in cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”, involves targeting FGFRs, which play an essential role in various types of tumors . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular formula of “2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is C8H8N2 . The InChI code is 1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” include a molecular weight of 132.16 .科学的研究の応用
Optical and Electronic Properties
- Junction Characteristics of Pyridine Derivatives: Pyridine derivatives similar to 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile have been studied for their structural, optical, and diode characteristics. For instance, the optical functions of certain pyridine derivatives were calculated from transmittance and reflectance spectra, indicating potential applications in optoelectronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Chemical Transformations
- Synthesis of Pyrrolopyridine Derivatives: The synthesis and transformation of derivatives related to 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile into new chemical structures have been explored. These transformations often involve reactions under specific conditions, demonstrating the chemical versatility of these compounds (Salaheldin, Oliveira-Campos, Parpot, Rodrigues, Oliveira, & Feixoto, 2010).
Applications in Corrosion Inhibition
- Corrosion Inhibitors for Metals: Certain pyrazolopyridine derivatives, which are structurally similar to 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, have been synthesized and found to be effective as corrosion inhibitors for metals like mild steel in acidic environments. This highlights their potential application in protecting industrial materials (Dandia, Gupta, Singh, & Quraishi, 2013).
Molecular Interactions and Biochemical Studies
- Interaction with Biomolecules: Studies have examined the interactions between pyrazolopyridine derivatives and biomolecules like lysozyme. Such research can provide insights into the biochemical behavior of these compounds and their potential biomedical applications (Wu, Lian, Shen, & Wan, 2007).
Photovoltaic and Sensor Applications
- Devices Characterization: Pyrazolopyridine derivatives have been characterized for their application in devices such as photosensors and photovoltaic systems. This suggests a potential use of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile in similar technologies (El-Menyawy, Zedan, & Nawar, 2019).
作用機序
Target of Action
Similar compounds have been found to target thePI3K/AKT/mTOR signaling pathway and FGFR1, 2, and 3 . These targets play crucial roles in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit the phosphorylation of akt and s6 proteins, thereby regulating the pi3k/akt/mtor signaling pathway . This suggests that 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile may interact with its targets in a similar manner.
Biochemical Pathways
The pi3k/akt/mtor signaling pathway, which is targeted by similar compounds, plays a key role in cell cycle progression, protein synthesis, and cell survival . Therefore, it’s plausible that 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile may affect these processes.
Result of Action
The search results suggest that similar compounds to 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile have demonstrated remarkable antiproliferative activities against certain cancer cells . This suggests that 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile may have similar molecular and cellular effects.
特性
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-8-9(12-6)3-7(4-10)5-11-8/h2-3,5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIIUJLIFJDGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















